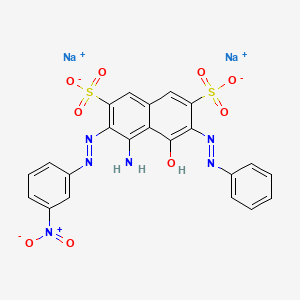

Acid Blue 29

説明

Significance of Azo Dyes in Industrial Effluents

Azo dyes represent the largest and most versatile class of synthetic dyes, accounting for a significant portion of the colorants used in industries such as textiles, paper, and leather. scbt.comigem.org Their widespread use is due to their cost-effectiveness, high color intensity, and stability. ijrrjournal.com However, these same properties contribute to their negative environmental impact.

A substantial amount of these dyes, estimated at up to 50% of the initial quantity, is lost to the environment during industrial processes, with concentrations in textile effluent reaching up to 500 parts per million (ppm). igem.org The discharge of these effluents into water systems is a major source of pollution. sustainability-directory.com The complex aromatic structure of azo dyes makes them resistant to degradation under natural conditions, leading to their persistence in the environment. sustainability-directory.comzums.ac.ir

The presence of azo dyes in water bodies is highly visible and reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants, disrupting the entire ecosystem. igem.orgijrrjournal.com Furthermore, under certain conditions, the azo bond (-N=N-) can be cleaved to form aromatic amines, which are known to be potential carcinogens. scbt.comijrrjournal.com This persistence and the formation of toxic byproducts make the treatment of azo dye-containing wastewater a significant environmental challenge. ijrrjournal.comresearchgate.net

Research Imperatives for Synthetic Organic Pollutants

The challenges posed by synthetic organic pollutants like Acid Blue 29 have created a critical need for innovative and effective remediation technologies. Conventional wastewater treatment methods often struggle to remove these complex and recalcitrant compounds. zums.ac.irresearchgate.net This has spurred extensive research into a variety of advanced treatment processes.

Current research is heavily focused on developing cost-effective and environmentally sound methods for the degradation and removal of these pollutants. Key areas of investigation include:

Biosorption: This technique utilizes low-cost biological materials, such as fungal biomass or agricultural waste, to adsorb dyes from aqueous solutions. Studies have investigated the use of Aspergillus niger and pine sawdust for the removal of this compound, showing promising results. ajol.inforesearchgate.net For instance, immobilized Aspergillus niger biomass demonstrated a high adsorption capacity of 64.7 mg/g for this compound. ajol.infowrc.org.za

Photocatalysis: This advanced oxidation process uses a semiconductor catalyst (like titanium dioxide) and a light source to generate highly reactive radicals that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. dntb.gov.uabibliotekanauki.pl Research on this compound has shown that using a CdS/TiO₂ nanocomposite under visible light can achieve a degradation efficiency of 84% in 90 minutes. dntb.gov.uaresearchgate.netnih.gov Another study using an iron-modified mesoporous silica (B1680970) catalyst nearly completed the degradation of a 50 ppm solution of this compound in 100 minutes. capes.gov.br

Advanced Oxidation Processes (AOPs): This category includes a range of techniques like the Fenton process, ozonation, and sonolysis, often used in combination to enhance efficiency. researchgate.netbohrium.com These methods are effective in degrading persistent organic compounds by generating powerful oxidizing agents. mdpi.com The combination of AOPs with other methods like membrane filtration is also an active area of research to improve water quality and reduce treatment costs. researchgate.net

The overarching goal of this research is to develop robust, scalable, and sustainable technologies that can be implemented by industries to mitigate the environmental impact of synthetic organic pollutants.

Table 2: Overview of Research Methods for Dye Removal

| Research Method | Description | Example Application for this compound |

|---|---|---|

| Biosorption | Use of biological materials to adsorb pollutants. | Immobilized Aspergillus niger biomass used in column studies for removal from aqueous solutions. ajol.infowrc.org.za |

| Photocatalysis | Degradation of pollutants using a semiconductor catalyst and light. | Degradation using CdS/TiO₂ nanocomposite under visible light irradiation. dntb.gov.uanih.gov |

| Heterogeneous Photo-Fenton | An advanced oxidation process using a solid catalyst, iron ions, and hydrogen peroxide with light. | Degradation using an iron-modified mesoporous silica catalyst under visible light. capes.gov.br |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPZYSLMIXIHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889490 | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-35-1 | |

| Record name | C.I. 20460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Blue 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Modification of Advanced Materials for Acid Blue 29 Remediation

Development of Photocatalytic Nanocomposites

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of organic pollutants like Acid Blue 29. This section details the development of specific nanocomposites designed to enhance photocatalytic efficiency.

Cadmium Sulfide (B99878)/Titanium Dioxide Nanocomposites

The combination of Cadmium Sulfide (CdS) and Titanium Dioxide (TiO2) into a nanocomposite has been shown to significantly improve the photocatalytic degradation of this compound. dntb.gov.uaexlibrisgroup.comresearchgate.net These nanocomposites are synthesized to enhance the photocatalytic efficiency of TiO2, particularly in the visible light spectrum. dntb.gov.uaexlibrisgroup.comresearchgate.net

A simple and modified chemical precipitation technique under ambient conditions can be used to manufacture CdS nanostructures doped with TiO2. dntb.gov.uaexlibrisgroup.comresearchgate.net In one study, the resulting CdS-TiO2 nanocomposite demonstrated an 84% degradation efficiency of this compound dye after 90 minutes of visible light irradiation. dntb.gov.uaexlibrisgroup.comresearchgate.net This was a marked improvement compared to the individual components, where CdS alone achieved 68% and TiO2 only 9% degradation under the same conditions. dntb.gov.uaexlibrisgroup.comresearchgate.net The enhanced performance of the nanocomposite is attributed to improved charge separation and reduced charge carrier recombination, which extends the light response of TiO2 into the visible range. dntb.gov.uaexlibrisgroup.comresearchgate.net

Further research has explored the incorporation of Polyaniline (PANI), a conductive polymer, with CdS-TiO2 nanocomposites. nih.govmdpi.comresearcher.life This addition aims to further boost photocatalytic activity by improving the separation of photo-generated electrons and broadening the light absorption region. nih.govmdpi.comresearcher.life The resulting CTP (CdS-TiO2-PANI) nanocomposite showed an 86.4% decolorization of this compound after 90 minutes of irradiation. nih.gov

Research Findings on CdS/TiO2 Nanocomposites for this compound Degradation

| Catalyst | Degradation Efficiency (%) | Irradiation Time (minutes) | Light Source |

|---|---|---|---|

| CdS-TiO2 | 84 | 90 | Visible Light |

| CdS | 68 | 90 | Visible Light |

| TiO2 | 9 | 90 | Visible Light |

| CdS-TiO2-PANI (CTP) | 86.4 | 90 | Irradiation |

| CdS-TiO2 | 83.2 | 90 | Irradiation |

| CdS QD | 69.8 | 90 | Irradiation |

| PANI | 67.1 | 90 | Irradiation |

Zinc Oxide Nanoparticles from Biological Extracts

The synthesis of Zinc Oxide (ZnO) nanoparticles using biological extracts, often referred to as green synthesis, presents an eco-friendly and cost-effective approach for producing materials capable of degrading dyes like Acid Blue. inorgchemres.org Plant extracts from various sources, including Thymus vulgaris, lemon juice, and pistachio skin, have been successfully used as reducing and stabilizing agents in the synthesis of ZnO nanoparticles. inorgchemres.orgresearchgate.netnih.gov

These biologically synthesized ZnO nanoparticles have demonstrated significant photocatalytic activity in the degradation of various organic dyes. inorgchemres.orgnih.govmdpi.com For instance, ZnO nanoparticles synthesized using Thymus vulgaris leaf extract showed high efficiency in degrading methylene (B1212753) blue and sunfix red dyes under both UV and visible light. nih.gov Another study reported the use of pistachio skin extract to create ZnO nanoparticles that effectively degraded several organic dyes, including acid blue, under both UV and visible radiation. inorgchemres.org The photocatalytic effectiveness of these nanoparticles is linked to their high crystallinity, specific morphology, and a narrowed bandgap. nih.gov

Research has shown that ZnO nanoparticles synthesized via green methods can achieve high degradation efficiencies. For example, ZnO nanoparticles produced with Senna siamea flower extracts achieved a 99% degradation of Acid Blue 25 in 150 minutes. scispace.com The mechanism behind this degradation involves the generation of reactive oxygen species on the surface of the ZnO nanoparticles when illuminated, which then break down the dye molecules. mdpi.com

Examples of Green Synthesized ZnO Nanoparticles for Dye Degradation

| Biological Extract | Target Dye | Degradation Efficiency (%) | Conditions |

|---|---|---|---|

| Senna siamea flower | Acid Blue 25 | 99 | 150 min, visible light |

| Thymus vulgaris leaf | Methylene Blue | 100 | 20 min, UV light |

| Thymus vulgaris leaf | Sunfix Red | 100 | 45 min, UV light |

Engineering of Adsorbent Materials

Adsorption is a widely used and effective method for removing dyes from wastewater. This section discusses the engineering of various materials to enhance their adsorption capacity for this compound.

Carbon Nanotubes (Single-Walled and Multi-Walled)

Carbon nanotubes (CNTs), both single-walled (SWCNTs) and multi-walled (MWCNTs), have been investigated as highly effective adsorbents for the removal of dyes like this compound due to their large specific surface area and unique structure. researchgate.netoiccpress.com

Studies have shown that the adsorption capacity of CNTs for this compound is influenced by factors such as pH. upnjatim.ac.idubaya.ac.id For MWCNTs, the highest adsorption capacity of 60.4 mg/g, with a removal percentage of 85.1%, was achieved at a low pH of 2. upnjatim.ac.idubaya.ac.id This is because a lower pH increases the positive charge on the adsorbent surface, enhancing the electrostatic attraction with the anionic this compound dye. upnjatim.ac.idubaya.ac.id The kinetics of adsorption have been found to follow a pseudo-second-order model at higher pH and a pseudo-first-order model at lower pH. upnjatim.ac.idubaya.ac.id

Research on SWCNTs has also demonstrated their high adsorption capacity for Reactive Blue 29 (a similar anthraquinone (B42736) dye), reaching up to 496 mg/g. who.int The adsorption process in this case was best described by the BET isotherm model, suggesting a multilayer adsorption mechanism. nih.gov

Modified Granular Activated Carbon Systems

Granular activated carbon (GAC) is a conventional adsorbent, and its performance in removing dyes can be significantly improved through surface modification. sciopen.comtandfonline.comnih.gov Alkaline treatment, for instance with sodium hydroxide (B78521) (NaOH), is an effective method to modify the surface of activated carbon. tandfonline.comresearchgate.net This treatment can increase the adsorption capacity for anionic dyes like Acid Blue 92 by altering the surface chemistry of the carbon. tandfonline.comresearchgate.net

Biosorbent Development

The use of low-cost, readily available biological materials as biosorbents for dye removal is an area of active research. Materials such as Lemna minor (duckweed), pine sawdust, and hydroxyapatite (B223615) have shown potential for the effective removal of Acid Blue dyes. who.intresearchgate.netije.ir

Lemna minor : Dried Lemna minor has been successfully used as a biosorbent for the removal of Acid Blue 292. who.int Optimal conditions for removal were found to be a pH of 3, a contact time of 90 minutes, an initial dye concentration of 10 mg/L, and an adsorbent dose of 3 g/L, achieving a maximum removal efficiency of 98.5%. who.int The adsorption data fit well with the Langmuir isotherm and the pseudo-second-order kinetic model, suggesting a chemical adsorption process. who.int

Pine Sawdust : Pine sawdust has been identified as a feasible, low-cost biosorbent for decolorizing this compound. researchgate.netresearchgate.net Studies have demonstrated its effectiveness, particularly at a low pH of 2.5. researchgate.net The use of such agricultural waste products offers an environmentally friendly and economical alternative for wastewater treatment. researchgate.net

Hydroxyapatite : Hydroxyapatite, particularly when functionalized, has been shown to be an effective adsorbent for acid dyes. ije.irije.ir Nanoporous hydroxyapatite functionalized with tetraethylenepentamine (B85490) (TEPA) exhibited a maximum removal of 88% for Acid Blue 25 at an initial dye concentration of 40 mg/L. ije.irije.ir The adsorption process was found to be spontaneous and exothermic, with the experimental data fitting the pseudo-second-order kinetic model and the Freundlich isotherm model. ije.irije.ir

Adsorption Capacities of Various Biosorbents for Acid Dyes

| Biosorbent | Target Dye | Maximum Adsorption/Removal | Optimal Conditions |

|---|---|---|---|

| Lemna minor | Acid Blue 292 | 98.5% removal | pH 3, 90 min contact time |

| Pine Sawdust | This compound | Effective decolorization | pH 2.5 |

Hybrid and Composite Adsorbent Systems

Hybrid and composite adsorbents are engineered materials that combine the properties of two or more distinct components to achieve enhanced performance in pollutant removal. These systems often exhibit superior adsorption capacities, selectivity, and stability compared to their individual constituents. internationalscholarsjournals.com The development of such materials for the remediation of this compound is a promising area of research.

One approach involves the creation of inorganic oxide adsorbents. For instance, a magnesium oxide-silicon dioxide (MgO-SiO2) oxide system, synthesized via a modified sol-gel route, has been investigated for the removal of this compound. researchgate.net This material possesses a high specific surface area of 642 m²/g and a total pore volume of 1.11 mL/g, which are advantageous for adsorption processes. researchgate.net Studies have shown that the adsorption of this compound onto such materials is influenced by factors including pH, temperature, and initial dye concentration. researchgate.net

Another class of composite materials involves the integration of polymers with other materials. Polyaniline (PANI), a conducting polymer, has been used in composites for dye removal. nih.gov For example, a PANI/ZnO composite has been synthesized for the photocatalytic degradation of a similar acid blue dye, AB25, demonstrating the potential of such polymer-based composites. mdpi.com The combination of PANI with materials like cadmium sulfide (CdS) has also been noted for its application in the removal of this compound. nih.gov Furthermore, the use of multi-walled carbon nanotubes (MWCNTs) has shown effectiveness in adsorbing reactive blue 29, with adsorption capacities influenced by pH and the surface charge of the adsorbent. researchgate.net

Research has also explored the use of biopolymer-based composites. Cellulose-based nanocomposites, for example, are gaining attention as sustainable adsorbents for water treatment due to their cost-effectiveness and stability. internationalscholarsjournals.com These materials can be fabricated into hydrogels, which act as superabsorbents. internationalscholarsjournals.com

The table below summarizes the performance of various hybrid and composite adsorbents in the removal of this compound and similar dyes.

| Adsorbent Material | Target Dye | Adsorption Capacity (mg/g) | Key Findings | Reference |

| MgO-SiO2 Oxide System | C.I. This compound | Not explicitly stated | Adsorption influenced by pH, temperature, and initial concentration. | researchgate.net |

| Multi-walled Carbon Nanotubes (MWCNTs) | Reactive Blue 29 | 49 (pristine), 34 (oxidized) | Adsorption is higher at lower pH due to electrostatic attraction. | researchgate.net |

| PANI/CdS Composite | This compound | Not explicitly stated | Listed as a composite for this compound removal. | nih.gov |

Fabrication of Novel Anodic Materials for Electrochemical Processes

Electrochemical oxidation processes represent a powerful technology for the degradation of persistent organic pollutants like this compound. The effectiveness of these processes is highly dependent on the anode material used. The development of novel, efficient, and cost-effective anodes is therefore a critical area of research.

Cold Gas Spray Synthesized Metal Alloy Anodes (e.g., Sn-Cu-Sb)

A significant advancement in anode fabrication is the use of cold gas spray (CGS) technology. cumbria.ac.uknih.govresearchgate.net CGS is a material deposition process where solid-state powder particles are accelerated to high velocities and impact a substrate, forming a dense coating. core.ac.ukub.edupnnl.gov This technique allows for the synthesis of stable and reproducible metal alloy anodes. cumbria.ac.uk

One such promising anode material for the degradation of this compound is a tin-copper-antimony (Sn-Cu-Sb) alloy synthesized via CGS. cumbria.ac.uknih.govresearchgate.net This anode has been demonstrated to be a cost-effective alternative to more expensive materials. nih.govresearchgate.net In studies investigating the electrochemical treatment of this compound, these Sn-Cu-Sb anodes have achieved almost complete decolorization and significant chemical oxygen demand (COD) abatement. cumbria.ac.uknih.govresearchgate.net

The performance of the Sn-Cu-Sb anode is influenced by several operational parameters, including the supporting electrolyte, pH, current density, and the initial concentration of the pollutant. cumbria.ac.uknih.govresearchgate.net For instance, in a sulfate (B86663) medium, nearly complete decolorization has been observed. cumbria.ac.uk The process leads to the mineralization of the dye, with its heteroatoms being released primarily as sulfate, nitrate (B79036), and ammonium (B1175870) ions. cumbria.ac.uk

The table below presents research findings on the electrochemical degradation of this compound using a cold gas spray synthesized Sn-Cu-Sb alloy anode.

| Parameter | Condition | Result | Reference |

| Treatment Time for Decolorization | 300 minutes | Almost complete | cumbria.ac.uknih.govresearchgate.net |

| Treatment Time for COD Abatement | 600 minutes | Almost complete | cumbria.ac.uknih.govresearchgate.net |

| Current Density | 10 mA cm⁻² | Total COD abatement | cumbria.ac.uk |

| Supporting Electrolyte | Sulfate media | Almost complete decolorization | cumbria.ac.uk |

Other research into novel anodes for dye degradation includes the use of materials like Ti/Pt-Sn-Sb, which have shown high oxidation potential for degrading dyes in solution. scielo.org.mx Additionally, Sb-doped SnO2 electrodes have been explored for the degradation of other dyes, demonstrating the ongoing efforts to develop efficient and stable anode materials for wastewater treatment. acs.org

Advanced Remediation Technologies for Acid Blue 29 Contamination

Photocatalytic Degradation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts to break down organic pollutants like Acid Blue 29. This process is initiated when the semiconductor material absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. scirp.org These charge carriers then migrate to the catalyst's surface and participate in redox reactions, producing highly reactive oxygen species (ROS) that are responsible for the degradation of the dye molecules. mdpi.comacs.org

Heterogeneous Photocatalysis Mechanisms

In heterogeneous photocatalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid effluent. The general mechanism involves the following steps:

Adsorption: Dye molecules from the wastewater adsorb onto the surface of the semiconductor photocatalyst. acs.org

Photoexcitation: When irradiated with light of sufficient energy, the semiconductor (e.g., TiO2, ZnO) gets excited, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. scirp.orgacs.org

Generation of Reactive Species: The photogenerated holes are powerful oxidizing agents that can directly oxidize the adsorbed dye molecules. They can also react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com Simultaneously, the electrons in the conduction band can react with dissolved oxygen to produce superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species. scirp.org

Degradation: The highly reactive species, particularly the hydroxyl radicals, attack the chromophoric groups (such as the -N=N- azo bond) and aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. mdpi.com

Desorption: The final degradation products desorb from the catalyst surface, making the active sites available for further reaction.

Commonly used semiconductor photocatalysts for this process include titanium dioxide (TiO₂) and zinc oxide (ZnO). scirp.orgmdpi.com

Visible Light-Driven Photocatalytic Systems

While traditional photocatalysts like TiO₂ and ZnO are effective, their wide band gaps mean they primarily absorb in the UV region, which constitutes only a small fraction of the solar spectrum. mdpi.com To harness the more abundant visible light, researchers have developed various strategies to modify these catalysts.

One approach is doping the semiconductor with metal or non-metal elements. For instance, doping TiO₂ with nitrogen and neodymium has been shown to enhance the photocatalytic degradation of this compound under visible light. nih.gov The dopants create new energy levels within the band gap, allowing the catalyst to absorb lower-energy visible light photons. nih.gov In one study, Nd-N/TiO₂ nanoparticles demonstrated a 92% decolorization efficiency for this compound after 80 minutes of visible light irradiation, significantly higher than the efficiencies of undoped TiO₂ (31%), N/TiO₂ (67%), and Nd/TiO₂ (43%). nih.gov

Another strategy involves creating nanocomposites. A CdS/TiO₂ nanocomposite exhibited an 84% degradation efficiency for this compound after 90 minutes of visible light irradiation, a marked improvement over pure TiO₂ (9%) and CdS (68%) alone. researchgate.netdntb.gov.uanih.gov This enhancement is attributed to improved charge separation and the extension of TiO₂'s light absorption into the visible range. researchgate.netdntb.gov.uanih.gov Similarly, polyaniline/zinc oxide (PANI/ZnO) composites have been developed to extend the photocatalytic activity of ZnO into the visible light spectrum. mdpi.com

| Catalyst System | Pollutant | Light Source | Degradation Efficiency | Time | Reference |

| Nd-N/TiO₂ | This compound | Visible Light | 92% | 80 min | nih.gov |

| N/TiO₂ | This compound | Visible Light | 67% | 80 min | nih.gov |

| Nd/TiO₂ | This compound | Visible Light | 43% | 80 min | nih.gov |

| TiO₂ (undoped) | This compound | Visible Light | 31% | 80 min | nih.gov |

| CdS/TiO₂ | This compound | Visible Light | 84% | 90 min | researchgate.netdntb.gov.uanih.gov |

| CdS | This compound | Visible Light | 68% | 90 min | researchgate.netdntb.gov.uanih.gov |

| TiO₂ | This compound | Visible Light | 9% | 90 min | researchgate.netdntb.gov.uanih.gov |

| PANI/ZnO | Acid Blue 25 | Visible Light | - | - | mdpi.com |

Ultraviolet Light-Driven Photocatalytic Systems

UV light is a potent energy source for activating wide-bandgap semiconductors like TiO₂ and ZnO for the degradation of this compound. The high energy of UV photons is sufficient to generate electron-hole pairs in these materials, initiating the photocatalytic process.

Studies have demonstrated the effectiveness of UV/TiO₂ and UV/ZnO systems in degrading azo dyes. For example, Ni-decorated ZnO nanoparticles synthesized via a sol-gel method have been used for the photocatalytic degradation of Acid Blue 1 under UV light, achieving high removal efficiencies. sci-hub.se The addition of nickel was found to decrease the band gap of ZnO and enhance its activity. sci-hub.se

The efficiency of UV-driven photocatalysis is influenced by several factors, including the initial dye concentration, catalyst dosage, and pH of the solution. Optimizing these parameters is crucial for achieving maximum degradation rates. Research on the UV/ZnO system for the removal of Acid Blue 9 has shown that these operational parameters significantly impact the kinetic characteristics of the photodegradation process. researchgate.net

Influence of Catalyst Loading and Distribution

The concentration of the photocatalyst, or catalyst loading, is a critical parameter that significantly affects the degradation rate of this compound. Initially, increasing the catalyst loading generally leads to an increased degradation rate. This is because a higher catalyst concentration provides more active sites for the adsorption of dye molecules and the generation of reactive oxygen species. mdpi.com

The distribution of the catalyst within the reactor is also important for maximizing light absorption and contact with the pollutant molecules. A well-dispersed catalyst ensures that the light is utilized efficiently throughout the reactor volume.

Oxidant Augmentation in Photocatalysis (e.g., Hydrogen Peroxide)

The efficiency of photocatalytic degradation can be significantly enhanced by adding external oxidants, such as hydrogen peroxide (H₂O₂). researchgate.netasianpubs.org H₂O₂ can act as an additional source of hydroxyl radicals and also as an efficient electron acceptor, which helps to prevent the recombination of photogenerated electrons and holes. bioline.org.brlidsen.comiwaponline.com

When H₂O₂ is added to a photocatalytic system, it can participate in several reactions that boost the degradation process:

It can be photolyzed by UV light to produce hydroxyl radicals. lidsen.com

It can react with the photogenerated electrons in the conduction band of the semiconductor to produce hydroxyl radicals and hydroxide ions. lidsen.com This process is particularly beneficial as it consumes the electrons that would otherwise recombine with the holes.

Studies have shown that the presence of H₂O₂ can significantly accelerate the decolorization and mineralization of azo dyes. For instance, the catalytic decolorization of this compound was achieved in 15 minutes using a Cu–ethylenediamine complex supported on clay in the presence of H₂O₂. researchgate.netnih.gov In another study, the complete removal of this compound was achieved in 15 minutes at 30°C with 0.1g of a catalyst, and H₂O₂ and AB29 concentrations of 0.4 M and 5x10⁻⁵ M, respectively. researchgate.net However, it is important to optimize the concentration of H₂O₂, as an excess amount can act as a scavenger of hydroxyl radicals, thereby inhibiting the degradation process. ijcce.ac.ir

| Catalyst System | Pollutant | Oxidant | Decolorization Time | Reference |

| MMTK10-Cu(en)₂ | This compound | H₂O₂ | 15 min | researchgate.net |

| Cu–ethylenediamine complex on clay | This compound | H₂O₂ | 18 min | nih.gov |

Photo-Fenton Catalysis for Dye Degradation

The photo-Fenton process is another powerful advanced oxidation process that combines the Fenton reaction (Fe²⁺ + H₂O₂) with UV or visible light irradiation. mdpi.com This process generates hydroxyl radicals through multiple pathways, making it highly effective for degrading recalcitrant organic pollutants like this compound. nih.gov

The fundamental mechanism of the photo-Fenton process involves:

The classical Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide to produce hydroxyl radicals and ferric ions (Fe³⁺). mdpi.com

The photoreduction of ferric ions back to ferrous ions upon irradiation with light, which allows for the catalytic cycling of iron and the continuous generation of hydroxyl radicals. nih.govmdpi.com

The photolysis of hydrogen peroxide by light, which provides an additional source of hydroxyl radicals. nih.gov

This synergistic effect makes the photo-Fenton process generally faster and more efficient than the conventional Fenton process. raco.catscielo.br Studies have shown the successful application of the photo-Fenton process for the degradation of various azo dyes. mdpi.combioline.org.br For this compound, a heterogeneous photo-Fenton system using iron-modified mesoporous silica (B1680970) as a catalyst demonstrated near-complete degradation within 100 minutes under visible light irradiation. capes.gov.brscirp.org The optimal conditions for this process were found to be a catalyst concentration of 0.4 g/L, a pH of 3.0, and a hydrogen peroxide concentration of 10 mM. capes.gov.br The catalyst also showed good reusability over several cycles with minimal iron leaching. capes.gov.br Furthermore, a study on the degradation of methylene (B1212753) blue and this compound using an activated electric arc furnace slag as a Fenton-like catalyst under visible light achieved degradation efficiencies higher than 94% at a pH of 3. researchgate.net

| Catalyst System | Pollutant | Light Source | Degradation Time | Key Findings | Reference |

| Iron modified mesoporous silica | This compound | Visible Light | ~100 min | Near-complete degradation at optimal conditions (0.4 g/L catalyst, pH 3.0, 10 mM H₂O₂) | capes.gov.brscirp.org |

| Activated electric arc furnace slag | This compound | Visible Light | - | >94% degradation efficiency at pH 3 | researchgate.net |

Adsorption-Based Removal Strategies

Adsorption has emerged as a highly effective technology for dye removal due to its operational simplicity and efficiency in treating pollutants that are stable against biological methods. mdpi.comrsc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org Key factors influencing dye adsorption include the specific interactions between the dye and the adsorbent, the adsorbent's surface area, particle size, and the solution's pH and temperature. mdpi.com

Fluidized bed reactors, particularly Tapered Fluidized Bed Reactors (TFBR), offer significant advantages for dye adsorption over packed bed systems. The upward flow of wastewater expands the bed of adsorbent, such as Granular Activated Carbon (GAC), ensuring better fluid-solid contact for enhanced mass transfer and avoiding the fouling issues common in packed beds. researchgate.net

A study on the removal of this compound in a TFBR using GAC investigated the process kinetics at various flow rates. researchgate.netuctm.edu The experimental data were analyzed using several kinetic models, including pseudo-first-order, pseudo-second-order, Elovich, and intra-particle diffusion models. uctm.edu Results indicated that the adsorption kinetics were best described by the pseudo-first-order model, suggesting a physisorption mechanism. researchgate.netuctm.edu The Elovich and intra-particle diffusion models also showed a good fit to the data. researchgate.netuctm.edu

The intra-particle diffusion model revealed that the adsorption process occurs in multiple stages. uctm.edu The initial phase involves the rapid transport of dye molecules to the adsorbent's surface (bulk diffusion), followed by a slower phase of intra-particle diffusion, which was identified as the rate-determining step. uctm.edu The study also found that sorption efficiency was higher at lower flow rates. uctm.edu

Kinetic Parameters for this compound Adsorption on GAC in a Tapered Fluidized Bed Reactor

| Kinetic Model | Parameter | Flow Rate: 150 L/h | Flow Rate: 350 L/h | Flow Rate: 450 L/h |

|---|---|---|---|---|

| Pseudo-First-Order | k₁ (min⁻¹) | 0.024 | 0.019 | 0.016 |

| R² | 0.988 | 0.982 | 0.979 | |

| Intra-particle Diffusion | kᵢᏧ(I) (mg g⁻¹ min⁻⁰.⁵) | 0.011 | 0.009 | 0.008 |

| kᵢᏧ(II) (mg g⁻¹ min⁻⁰.⁵) | 0.002 | 0.001 | 0.001 | |

| C (mg g⁻¹) | 0.057 | 0.052 | 0.048 | |

| Elovich | α (mg g⁻¹ min⁻¹) | 0.005 | 0.003 | 0.002 |

| β (g mg⁻¹) | 54.05 | 67.11 | 76.33 |

Data adapted from a study on this compound adsorption in a TFBR. uctm.edu

Batch adsorption studies are crucial for determining the optimal conditions for dye removal. Parameters such as pH, adsorbent dose, initial dye concentration, and contact time are systematically varied to maximize adsorption efficiency. moca.net.uanih.gov

For this compound, acidic pH conditions are generally found to be favorable for adsorption onto various materials. moca.net.uanih.gov For instance, using surfactant-modified Fuller's earth, an adsorption efficiency of 98.5% was achieved at pH 3 within 60 minutes. moca.net.ua Similarly, when using almond shells as an adsorbent, over 98% removal was obtained at pH 2 in just 14 minutes. nih.gov The enhanced adsorption at low pH is attributed to the protonation of the adsorbent surface, which increases the electrostatic attraction with the anionic dye molecule. mdpi.comnih.gov

Response Surface Methodology (RSM) is a statistical technique used to optimize the preparation conditions of adsorbents and the adsorption process itself. researchgate.net In a study optimizing the production of waste tea activated carbon (WTAC) for this compound removal, the optimal conditions were found to be an activation temperature of 800°C, an impregnation ratio of 1.4, and an activation time of 120 minutes. researchgate.net The resulting WTAC exhibited a high surface area (854.30 m²/g) and an excellent adsorption capacity of 453.12 mg/g for this compound. researchgate.net

Optimized Conditions for this compound Removal in Batch Systems

| Adsorbent | Optimal pH | Optimal Contact Time | Maximum Adsorption Capacity (qₘ) | Key Finding |

|---|---|---|---|---|

| Surfactant-Modified Fuller's Earth | 3 | 60 min | 1514.3 mg/g | Adsorption is highly dependent on pH, concentration, and adsorbent dose. moca.net.ua |

| Almond Shell | 2 | 14 min | Not specified | Over 98% removal efficiency achieved under optimal conditions. nih.gov |

| Waste Tea Activated Carbon (WTAC) | Not specified | Not specified | 453.12 mg/g | Adsorption process obeyed the Langmuir isotherm and pseudo-second-order kinetics. researchgate.net |

| Lemna minor Biomass | 3 | 90 min | 29.25 mg/g | Data fitted well with the Langmuir isotherm and pseudo-second-order kinetic model. who.int |

The interaction between the dye molecule and the adsorbent surface is governed by various interfacial phenomena. The adsorption of this compound is often described by isotherm models like the Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) models, which provide insight into the nature of the adsorption. moca.net.ua

For the adsorption of this compound onto surfactant-modified Fuller's earth, the D-R isotherm model provided the best fit. moca.net.ua The mean free energy of adsorption (E) calculated from this model was less than 8.0 kJ/mol, indicating that the adsorption process is controlled by a physical mechanism (physisorption) rather than chemical bonding. moca.net.ua

Electrostatic attraction is a primary mechanism in the adsorption of anionic dyes like this compound. mdpi.com In the biosorption of this compound onto the fungus Aspergillus niger, the amino groups on the fungal biomass were identified as the major binding sites, with electrostatic attraction being the principal driving force. mdpi.com The dye molecule contains a primary amine (–NH2) group which becomes positively charged at acidic pH, facilitating binding with negatively charged functional groups on the adsorbent surface. moca.net.ua

Industrial wastewater often contains a mixture of different dyes, leading to competitive adsorption for active sites on the adsorbent. grafiati.com The presence of multiple dyes can significantly affect the adsorption capacity and efficiency for a single dye like this compound.

A study investigating the removal of a binary mixture of this compound and Ponceau xylidine (B576407) using nano-Fe₂O₃ particles in a Fenton-type process highlighted the complexities of multi-component systems. grafiati.com In another study, the competitive adsorption of five different dyes, including this compound, onto a graphene oxide-carbon nanotube buckypaper (GO-BP) was examined. mdpi.com The results showed that adsorption is highly dependent on the charge of the dye molecules. mdpi.com The negatively charged GO-BP surface showed much higher adsorption capacities for cationic dyes (like Malachite Green and Crystal Violet) compared to the anionic this compound due to strong electrostatic attraction. mdpi.com This demonstrates that in a mixed-dye environment, cationic dyes can outcompete anionic dyes for adsorption sites on negatively charged adsorbents. mdpi.com

Biological and Microbial Remediation Approaches

Biological methods, utilizing microorganisms like bacteria and fungi, are gaining interest as cost-effective and environmentally friendly alternatives for treating dye-laden wastewater. grafiati.comfrontiersin.org These processes can lead to the complete mineralization of dyes into non-toxic products like CO₂, H₂O, and mineral by-products. nih.gov

Bacterial consortia, or mixed bacterial cultures, often exhibit higher degradation efficiency and stability compared to single-strain cultures due to synergistic interactions. sciepub.com The primary mechanism for bacterial degradation of azo dyes like this compound is the reductive cleavage of the azo bond (–N=N–) by enzymes called azoreductases. nih.govmdpi.com This initial step breaks the chromophore and results in decolorization, but it also produces intermediate aromatic amines, which can be toxic. frontiersin.orgfrontiersin.org

A subsequent aerobic degradation step is often required to mineralize these aromatic amines. mdpi.com In an integrated system using a microbial fuel cell (MFC) followed by an aerobic bioreactor, this compound was first decolorized under anaerobic conditions in the MFC. frontiersin.org This process, dominated by bacteria from the Proteobacteria phylum (including Pseudomonas, Acinetobacter, and Geothrix), broke the azo bonds to form intermediates such as sulfonated aromatic amines and aniline (B41778). frontiersin.org These intermediates were then further degraded in the aerobic bioreactor. frontiersin.org

Genetic engineering approaches have also been explored. In one study, the azoreductase gene from Klebsiella pneumoniae was overexpressed in Escherichia coli. researchgate.net The recombinant enzyme achieved 93% decolorization of this compound within 30 minutes, transforming it into aniline and 3-nitrosoaniline. researchgate.net Another study using a consortium of Pseudomonas putida, Bacillus subtilis, and Aeromonas spp. reported 96% degradation of an acid blue dye within 24 hours, with methyl salicylic (B10762653) acid identified as a degradation product. sciepub.com

Bacterial Degradation of this compound: Organisms and Findings

| Microorganism/Consortium | Key Enzyme(s) | Degradation Products Identified | Efficiency | Reference |

|---|---|---|---|---|

| Mixed consortium in Microbial Fuel Cell (e.g., Pseudomonas, Acinetobacter) | Not specified (community function) | Sulfonated aromatic amines, Aniline | 93% decolorization | frontiersin.org |

| Klebsiella pneumoniae AzK gene in E. coli | Azoreductase | Aniline, 3-nitrosoaniline | 93% decolorization in 0.5 h | researchgate.net |

| Pseudomonas putida, Bacillus subtilis, Aeromonas spp. | Not specified (consortium) | Methyl salicylic acid | 96% degradation in 24 h | sciepub.com |

| Aspergillus niger | Not specified (biosorption) | Not applicable (adsorption) | Biosorption capacity of 6.6-13.8 mg/g | nih.govscielo.br |

Fungal Biodegradation Pathways

Fungal biodegradation is recognized as an effective and economical method for treating dye-laden effluents due to its low cost and minimal sludge production. nih.gov The mechanism of decolorization by fungi typically involves adsorption, enzymatic degradation, or a combination of both. nih.gov Fungi secrete extracellular ligninolytic enzymes, such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, which are capable of breaking down complex organic compounds like this compound. nih.gov

The degradation of anthraquinone (B42736) dyes, a class structurally related to azo dyes in complexity, is initiated by the cleavage of the chromophore by an enzyme like anthraquinone reductase. ijbpas.com For this compound specifically, degradation by various indigenous Aspergillus strains (A. flavus, A. fumigatus, A. niger, and A. terreus) has been studied. researchgate.net Analysis of the degradation products confirmed the formation of several intermediate metabolites, indicating a stepwise breakdown of the parent dye molecule. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses identified compounds such as aniline, 3-nitroaniline, 4-nitroanline, N,N' diethyl-1,4-phenylendiamine, and benzidine (B372746) as intermediates in the biodegradation pathway of this compound by these fungal strains. researchgate.net This suggests that the fungal enzymes initially attack and reduce the azo bond, leading to the fragmentation of the dye into various aromatic amines, which can be further degraded. researchgate.netresearchgate.net

Co-metabolic Activities in Microbial Communities

In many biological treatment systems, the degradation of complex pollutants like this compound occurs through co-metabolism, where the pollutant is degraded by microbes in the presence of a primary growth substrate. researchgate.net Microbial communities, often comprising diverse species of bacteria and fungi, can exhibit metabolic complementarity, where the by-products from one species can be a resource for another, leading to more complete degradation. nih.gov

An integrated air cathode microbial fuel cell (MFC) coupled with an aerobic bioreactor has been shown to efficiently degrade this compound with acetate (B1210297) serving as a co-substrate. researchgate.net In this system, electrogenic bacteria in the anodic biofilm utilize the co-substrate for energy while transferring electrons to the anode, simultaneously breaking down the dye. researchgate.net The microbial community in such systems is complex, with studies showing that specific genera become dominant in the presence of the dye and co-substrate, facilitating the electron transfer and degradation processes. researchgate.net This demonstrates a synergistic relationship where the community's metabolic activities are harnessed for effective dye removal. researchgate.net The concept of Metabolically Cohesive Consortia (MeCoCos) suggests that tightly knit metabolic interactions can create stable, functional units within a larger microbial community, which is relevant for the sustained degradation of pollutants in bioreactors. nih.gov

Optimization of Biological Process Parameters

The efficiency of microbial dye degradation is highly dependent on the optimization of various process parameters, including pH, temperature, nutrient sources, and initial dye concentration. jmbfs.orgnih.gov Formulating the optimal conditions is crucial for achieving consistent and efficient remediation. jmbfs.org

For the degradation of this compound by indigenous Aspergillus strains, specific optimal conditions have been identified. researchgate.net Studies show that these fungi achieve the highest decolorization rates under specific environmental conditions. researchgate.net The structure and concentration of the dye itself are also critical factors; high concentrations can be toxic to the microorganisms and inhibit enzymatic activity by blocking active sites. nih.gov

| Parameter | Optimal Value/Range |

|---|---|

| Temperature | 30-35°C |

| pH | 7.0 |

| Carbon Source | Glucose (10 g/L) |

| Nitrogen Source | Ammonium (B1175870) Sulphate (1.5 g/L) |

| Initial Dye Concentration | 100 mg/L |

Under these optimized conditions, Aspergillus strains were able to decolorize more than 86% of this compound in synthetic wastewater. researchgate.net

Electrochemical Oxidation for Dye Mineralization

Electrochemical oxidation is considered an environmentally friendly technology because it uses the electron, a clean reagent, to drive degradation reactions without the need for hazardous chemical additives. doi.org It is classified as an electrochemical advanced oxidation process (EAOP) capable of achieving complete mineralization of organic pollutants, converting them into CO₂, water, and inorganic ions. doi.orgresearchgate.net The process has been successfully applied to decolorize and mineralize this compound. cumbria.ac.uknih.gov In studies using novel Sn-Cu-Sb alloy anodes, nearly complete decolorization and Chemical Oxygen Demand (COD) abatement were achieved after 300 and 600 minutes of treatment, respectively. cumbria.ac.uknih.gov

Anodic Oxidation Mechanisms and Efficiency

Anodic oxidation (AO) involves two primary mechanisms for pollutant degradation: direct and indirect oxidation. mdpi.com Direct oxidation occurs when the pollutant is oxidized directly on the anode surface. mdpi.com Indirect oxidation involves the generation of powerful oxidizing species in the bulk solution, which then attack the pollutant. mdpi.com

The primary species generated in AO from water oxidation is the hydroxyl radical (•OH), a highly reactive and non-selective oxidant with a standard redox potential of 2.80 V. doi.org In the presence of certain electrolytes, other potent oxidants can be formed. For example, in sulfate (B86663) media, persulfate (S₂O₈²⁻) and sulfate radicals (SO₄•⁻) can be generated, while in chloride media, active chlorine species (Cl₂, HClO, ClO⁻) are produced. doi.orgiwaponline.com The presence of active chlorine typically leads to faster decolorization due to its high reactivity, but it may also lead to the formation of persistent chlorinated organic by-products, which can slow down complete mineralization. doi.orguclm.es

The efficiency of the process is influenced by parameters such as current density and electrolyte concentration. For this compound, treatment with a ZrO₂-Y₂O₃ ceramic anode showed faster color removal in chloride media compared to sulfate media. doi.org However, mineralization was slower in the chloride medium due to the formation of recalcitrant chloro-derivatives. doi.org

Impact of Electrode Material and Surface Properties

The choice of anode material is a critical factor that determines the efficiency and reaction pathways of the electrochemical oxidation process. researchgate.net Anodes are broadly classified as "active" and "non-active" based on their oxygen evolution overpotential. doi.org Non-active anodes, such as Boron-Doped Diamond (BDD), PbO₂, and SnO₂, have a high oxygen overpotential, which favors the production of physisorbed hydroxyl radicals (•OH), leading to efficient mineralization. doi.org Active anodes, like platinum and Dimensionally Stable Anodes (DSAs), have a lower oxygen overpotential and tend to promote partial conversion rather than complete mineralization. doi.org

Different anode materials have been tested for the degradation of this compound and similar dyes:

Sn-Cu-Sb Alloy: These anodes, synthesized by cold gas spray, have been demonstrated as a cost-effective option for the near-complete decolorization and COD removal of this compound. cumbria.ac.uknih.gov

ZrO₂-Y₂O₃ Ceramic: A 7% mol Y₂O₃-stabilized ZrO₂ ceramic anode was effective in degrading this compound, with performance being highly dependent on the electrolyte (sulfate vs. chloride). doi.org

Graphite: Graphite electrodes are an affordable option, and their performance can be enhanced through pretreatment, such as with acetic acid, which increases the surface area and oxygenated functional groups, thereby improving degradation efficiency. mdpi.com

Boron-Doped Diamond (BDD): BDD electrodes are known for their high efficiency in mineralizing organic compounds due to their high overpotential and stability. uclm.esacademie-sciences.fr

Modified PbO₂: A Ti/B-TiO₂-NTs/PbO₂-SDS electrode, featuring a modified interlayer and active layer, showed enhanced stability, higher oxygen evolution potential (2.11 V), and greater hydroxyl radical production, leading to superior degradation of methylene blue, a model dye. mdpi.com

The physical and chemical properties of the electrode surface, such as porosity, electroactive surface area, and the presence of functional groups, directly influence the adsorption and oxidation of dye molecules. mdpi.comchemrxiv.org

| Anode Material | Key Findings for this compound or Similar Dyes | Reference |

|---|---|---|

| Sn-Cu-Sb Alloy | Almost complete decolorization in 300 min and COD abatement in 600 min. | cumbria.ac.uknih.gov |

| ZrO₂-Y₂O₃ Ceramic | Faster decolorization in chloride media, but slower mineralization due to by-products. | doi.org |

| Graphite (Acetic Acid Pretreated) | Pretreatment improved glyphosate (B1671968) degradation from 33% to 45%, a principle applicable to dyes. | mdpi.com |

| Ti/Ru₀.₃Ti₀.₇O₂ (DSA) | Increasing current density up to 50 mA cm⁻² accelerated decolorization and COD removal. | researchgate.net |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods based on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). ijcce.ac.irmdpi.com These processes are advantageous for their ability to completely mineralize refractory organic pollutants into non-toxic compounds. researchgate.netresearchgate.net AOPs can be broadly categorized as photochemical and non-photochemical processes. ijerd.com

Several AOPs have been investigated for the degradation of this compound:

UV/H₂O₂: This photochemical process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate •OH radicals. For this compound (100 mg/L), a maximum color and COD removal of 95% and 64%, respectively, was achieved at pH 3 after 50 minutes. ijerd.com

UV/TiO₂ (Photocatalysis): In this heterogeneous photocatalytic process, titanium dioxide (TiO₂) acts as a semiconductor catalyst that, upon UV irradiation, generates electron-hole pairs, leading to the formation of •OH radicals. researchgate.net This process achieved a maximum COD removal of 67% for this compound at pH 3, although color removal was reported as insignificant under the tested conditions. ijerd.com

Fenton (Fe²⁺/H₂O₂) and Fenton-like (Fe²⁺/SPS) Processes: The classic Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. researchgate.net A Fenton-like process can use sodium persulfate (SPS) as the oxidant. For this compound, the Fenton process using H₂O₂ was found to be more effective, achieving 34.1% mineralization in 180 minutes, compared to 28.5% with SPS. researchgate.net

The efficiency of these processes is highly dependent on operational parameters such as pH, oxidant dosage, and catalyst concentration. researchgate.netijerd.com

| AOP Method | Optimal pH | Max. Color Removal (%) | Max. COD Removal (%) | Time (min) |

|---|---|---|---|---|

| UV/H₂O₂ | 3 | 95% | 64% | 50 |

| UV/TiO₂ | 3 | Insignificant | 67% | 60 |

Fenton and Fenton-like Oxidation Systems

Fenton and Fenton-like processes are advanced oxidation technologies that utilize the generation of highly potent hydroxyl radicals (•OH) to degrade organic pollutants. The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in an acidic medium, typically at a pH between 2.5 and 3.0. ucuenca.edu.ec This process is effective for the decolorization and mineralization of this compound. researchgate.net

In Fenton-like systems, other oxidants like sodium persulfate (SPS) can be used in place of hydrogen peroxide. researchgate.net Research has shown that both Fenton (Fe²⁺/H₂O₂) and Fenton-like (Fe²⁺/SPS) processes can effectively decolorize aqueous solutions of this compound, with higher decoloration observed at acidic pH values of 3 and 5. researchgate.net However, based on mineralization efficiency, hydrogen peroxide has been found to be a more effective oxidant than sodium persulfate for AB29, achieving 34.1% mineralization in 180 minutes compared to 28.5% with SPS. researchgate.net

The efficiency of the Fenton process is dependent on several operational parameters, including the concentrations of the iron catalyst and the oxidant. An excessive concentration of hydrogen peroxide can be detrimental to the degradation rate, as it can scavenge the highly reactive hydroxyl radicals. ajol.info The catalyst can be applied in a homogeneous phase, where the reactants are in the same liquid phase, or in a heterogeneous phase using solid catalysts. ucuenca.edu.ec Heterogeneous Fenton processes, using catalysts such as nano and micro-particles of iron or activated steel slag, have been studied for the removal of this compound. nih.govresearchgate.net For instance, a dark-Fenton process using sulfuric acid-activated electric arc furnace steel slag achieved 95% removal of this compound at a 6 mM H₂O₂ concentration. researchgate.net

Table 1: Performance of Fenton and Fenton-like Systems for this compound Degradation

| Process Type | Catalyst | Oxidant | Initial Dye Conc. | pH | Removal/Decolorization Efficiency | Reference |

|---|---|---|---|---|---|---|

| Homogeneous Fenton | Fe²⁺ | H₂O₂ | 0.07 mM | 3 | High decoloration, 34.1% mineralization in 180 min | researchgate.net |

| Homogeneous Fenton-like | Fe²⁺ | Sodium Persulfate | 0.07 mM | 3 | High decoloration, 28.5% mineralization in 180 min | researchgate.net |

| Heterogeneous Dark-Fenton | Activated Steel Slag | H₂O₂ | 50-150 mg/L | 2-7 | 95% removal | researchgate.net |

| Heterogeneous Fenton | Nano Fe₂O₃ | H₂O₂ | Binary dye mixture | Acidic | High COD removal | nih.gov |

Peroxy Acid Oxidation Chemistry

Peroxy acids, such as peracetic acid (PAA), are emerging oxidants in water treatment that can be used to degrade persistent organic pollutants. mdpi.com PAA is typically formed by the reaction of acetic acid with hydrogen peroxide. mdpi.comnih.gov This method has been successfully applied to the removal of this compound from aqueous solutions. nih.govresearchgate.net

In one study, the oxidation process was optimized by varying the molar ratio of acetic acid, hydrogen peroxide, and the dye over a 60-minute period. nih.gov The research demonstrated that the degradation of this compound is highly dependent on the relative concentrations of these reactants. A reduction of the dye ranging from 20.2% to 56.4% was observed as the hydrogen peroxide/acetic acid/dye ratio was varied. nih.govresearchgate.net The optimal ratio for the degradation of this compound was identified, showcasing the potential of peroxy acid chemistry for its remediation. nih.gov

Table 2: Degradation of this compound using Peroxy Acid Oxidation

| H₂O₂/Acetic Acid/Dye Ratio | Reaction Time (min) | Dye Reduction (%) | Reference |

|---|---|---|---|

| 344/344/1 to 344/344/0.08 | 60, 120, 180 | 20.2 - 56.4 | nih.govresearchgate.net |

| 344/344/0.16 (Optimum) | 60 | - | nih.govresearchgate.net |

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Peroxyl Radicals)

The effectiveness of advanced oxidation processes hinges on the generation of highly reactive oxygen species (ROS). mdpi.com These transient chemical species possess high oxidation potentials, enabling them to non-selectively attack and degrade complex organic molecules like this compound. ajol.infomdpi.com

Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most powerful oxidizing agents used in water treatment, with an oxidation potential of approximately 2.8 V. mdpi.com In Fenton and photo-Fenton systems, •OH radicals are the primary oxidative species responsible for mineralization. researchgate.net They are generated from the catalytic decomposition of hydrogen peroxide by ferrous ions. researchgate.netresearchgate.net These radicals initiate the degradation process by abstracting hydrogen atoms or adding to the aromatic rings of the dye molecule, leading to bond cleavage and the breakdown of the chromophore, which results in decolorization and eventual mineralization into carbon dioxide, water, and inorganic ions. mdpi.com

Other ROS, such as singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂), can also be involved. mdpi.comnih.gov Hydrogen peroxide serves as the primary source for hydroxyl radical generation in Fenton-based systems and is itself a mild oxidizing agent. mdpi.com The interplay between these different ROS defines the efficiency and mechanism of the degradation of pollutants like this compound. mdpi.comnih.gov

Synergistic Effects in Combined AOPs

Combining two or more AOPs can lead to synergistic effects, resulting in a significantly higher degradation efficiency than the sum of the individual processes. mdpi.comnih.gov This enhancement is often attributed to the increased production of reactive oxygen species or the creation of more efficient degradation pathways. mdpi.commdpi.com

The integration of different AOPs, such as hydrodynamic cavitation with ozonation, has demonstrated high synergistic coefficients, leading to ultrafast degradation of dyes. mostwiedzy.pl These hybrid systems capitalize on the strengths of each individual process to overcome the limitations of single AOPs, offering a more robust and efficient solution for treating recalcitrant wastewater containing this compound. mdpi.commostwiedzy.pl

Integrated and Hybrid Remediation Systems

To enhance the efficiency and cost-effectiveness of wastewater treatment, integrated and hybrid systems are being developed. These systems combine different treatment technologies, such as advanced oxidation and adsorption, either sequentially or simultaneously, to achieve a higher degree of pollutant removal. rsc.org This approach is particularly beneficial for treating complex industrial effluents containing dyes like this compound, which are often resistant to a single treatment method. nih.gov

Sequential Advanced Oxidation and Adsorption Processes

A notable example of an integrated system for the remediation of this compound is the sequential application of an AOP followed by an adsorption step. nih.gov This hybrid approach leverages the distinct advantages of both technologies.

In this two-step process, the initial AOP stage is used to partially degrade the complex dye molecule. For instance, treatment with peroxy acid can break down the chromophore of this compound, reducing its color and transforming it into smaller, often more biodegradable, intermediate compounds. nih.govresearchgate.net While this initial oxidation may not achieve complete mineralization, it renders the remaining organic compounds more amenable to subsequent treatment.

The effluent from the oxidation stage is then passed to an adsorption unit. Materials with high surface area and specific affinities, such as single-walled carbon nanotubes (SWCNTs), are used as adsorbents to capture the remaining parent dye molecules and the intermediate degradation products. nih.gov Studies have shown that this sequential process is highly effective. After an initial treatment with peroxy acid, the subsequent adsorption onto SWCNTs can further purify the water. nih.gov The adsorption kinetics and isotherms, such as the Langmuir and Freundlich models, are used to characterize and optimize the adsorption part of the process. nih.govresearchgate.net Research has indicated that the adsorption kinetics can be well-described by a pseudo-second-order model, with an equilibrium time of around 4 hours for this compound onto SWCNTs. nih.gov This integrated approach of sequential oxidation and adsorption offers a promising pathway for the comprehensive treatment of wastewater contaminated with this compound. nih.govrsc.org

Mechanistic and Theoretical Investigations of Acid Blue 29 Remediation

Elucidation of Degradation Pathways and Intermediate Product Formation

The breakdown of Acid Blue 29 (AB29), a double azo dye, involves complex chemical transformations. uctm.eduworlddyevariety.com Understanding these pathways is crucial for developing effective remediation strategies. The process typically begins with the cleavage of the azo bonds, which are responsible for the dye's color, and proceeds through the formation of various intermediate products, ultimately leading to mineralization. nih.govmdpi.com

Identification of Azo Bond Cleavage Products

The initial and most critical step in the degradation of this compound is the cleavage of its azo bonds (–N=N–). nih.gov This process results in the decolorization of the dye and the formation of various aromatic amines. For instance, in the biodegradation of AB29, the cleavage of the azo bond has been shown to produce aromatic amines. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these initial breakdown products. nih.gov

In one study, the biodegradation of a similar azo dye, Acid Blue 113, which also contains two azo linkages, was found to yield intermediates such as 1-naphthalenol, 1,6-dimethyl-4-(1-methylethyl)-naphthalene, and dibutyl phthalate. nih.gov Another study on the same dye identified 4-diazenyl-1-naphthylamine, 1-naphthyldiazene, or 5-diazenyl-1-naphthol as intermediate products. nih.gov While these are not this compound, they provide insights into the types of compounds that can be expected from the cleavage of similar azo dye structures.

Proposed Mineralization Routes

Following the initial azo bond cleavage, the resulting aromatic amines and other intermediates undergo further degradation, ideally leading to complete mineralization. Mineralization is the process by which these organic intermediates are converted into simple inorganic compounds like carbon dioxide (CO₂), water (H₂O), and inorganic ions. nih.govresearchgate.net

In studies involving advanced oxidation processes (AOPs) for the degradation of dyes similar to this compound, such as Acid Blue 25, the final products have been identified as CO₂, H₂O, SO₄²⁻, and NO₃⁻. frontiersin.org This suggests that under sufficiently strong oxidizing conditions, the aromatic rings of the intermediate products are opened and broken down into smaller, non-toxic molecules.

Kinetic and Equilibrium Modeling of Remediation Processes

To optimize the removal of this compound from wastewater, it is essential to understand the rates and mechanisms of the remediation processes. Kinetic and equilibrium models are mathematical tools used to describe the speed at which the dye is removed and how it distributes between the water and the adsorbent material at equilibrium.

Adsorption Kinetic Models (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion, Elovich)

Several kinetic models are used to analyze the adsorption of this compound onto various adsorbents. These models help in understanding the controlling mechanisms of the adsorption process.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. Studies on the adsorption of this compound onto granular activated carbon in a tapered fluidized bed reactor found that the data fitted well to the pseudo-first-order model, indicating physisorption. uctm.eduresearchgate.net

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The adsorption of this compound onto surfactant-modified Fuller's earth and almond shells has been shown to be best described by the pseudo-second-order model. moca.net.uanih.gov Similarly, the biosorption of a similar dye, Acid Blue 292, onto Lemna minor also followed this model. who.int

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The adsorption of this compound onto granular activated carbon showed that intra-particle diffusion was a rate-determining step, with the process occurring in two phases: bulk diffusion followed by intraparticle diffusion. uctm.eduresearchgate.net

Elovich Model: This model is often used to describe chemisorption on heterogeneous surfaces. The adsorption of this compound onto granular activated carbon was also found to fit the Elovich model well. uctm.eduresearchgate.net

The table below summarizes the findings of a study on the adsorption kinetics of this compound onto granular activated carbon in a tapered fluidized bed reactor at different flow rates. uctm.edu

Kinetic Constants for this compound Adsorption onto Granular Activated Carbon

| Flow Rate (l h⁻¹) | Model | Parameters | Value |

|---|---|---|---|

| 150 | Pseudo-First-Order | k₁ (min⁻¹) | 0.015 |

| Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 0.0001 | |

| Intraparticle Diffusion | kᵢᏧ (mg g⁻¹ min⁻⁰.⁵) | 0.999 (Phase I), 0.177 (Phase II) | |

| Elovich | α (mg g⁻¹ min⁻¹) | 2.13 | |

| 350 | Pseudo-First-Order | k₁ (min⁻¹) | 0.019 |

| Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 0.0001 | |

| Intraparticle Diffusion | kᵢᏧ (mg g⁻¹ min⁻⁰.⁵) | 1.171 (Phase I), 0.165 (Phase II) | |

| Elovich | α (mg g⁻¹ min⁻¹) | 2.09 | |

| 450 | Pseudo-First-Order | k₁ (min⁻¹) | 0.021 |

| Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 0.0001 | |

| Intraparticle Diffusion | kᵢᏧ (mg g⁻¹ min⁻⁰.⁵) | 1.258 (Phase I), 0.174 (Phase II) | |

| Elovich | α (mg g⁻¹ min⁻¹) | 2.01 |

Adsorption Equilibrium Isotherm Models (e.g., Langmuir, Freundlich, BET, Temkin)

Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases when the adsorption process reaches a state of equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The adsorption of Acid Blue 129 on almond shells and Acid Blue 292 on Lemna minor were found to fit the Langmuir model well. nih.govwho.int

Freundlich Isotherm: This model is an empirical equation used to describe multilayer adsorption on a heterogeneous surface. In a sequential treatment process, the adsorption of Reactive Blue 29 (a different but related dye) onto single-walled carbon nanotubes was well-described by the Freundlich isotherm after initial treatment with peroxy acid. nih.gov

BET Isotherm: The Brunauer-Emmett-Teller (BET) model describes multilayer adsorption on a solid surface. The adsorption of Reactive Blue 29 onto single-walled carbon nanotubes was initially explained well by the BET model. nih.gov

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The adsorption of this compound onto surfactant-modified Fuller's earth was analyzed using the Temkin isotherm model. moca.net.ua

The following table presents data from a study on the adsorption of this compound onto surfactant-modified Fuller's earth, showing the parameters for different isotherm models. moca.net.ua

Isotherm Parameters for Adsorption of this compound onto Surfactant-Modified Fuller's Earth

| Isotherm Model | Parameters | Value | R² |

|---|---|---|---|

| Langmuir | Qₘ (mg g⁻¹) | 1666.7 | 0.966 |

| b (L mg⁻¹) | 0.0002 | ||

| Freundlich | Kբ (mg g⁻¹)(L mg⁻¹)¹/ⁿ | 11.58 | 0.893 |

| n | 1.52 | ||

| Temkin | Aₜ (L g⁻¹) | 0.29 | 0.869 |

| B | 197.8 | ||

| Dubinin-Radushkevich | qₘ (mg g⁻¹) | 1514.3 | 0.999 |

| E (kJ mol⁻¹) | 12.9 |

Reaction Rate Determination in Degradation Studies

Determining the reaction rate is crucial for understanding the efficiency of a degradation process. The rate of degradation of this compound can be influenced by several factors, including the concentration of the dye, the concentration of the oxidant, pH, and temperature. researchgate.netresearchgate.net

In photocatalytic degradation studies of similar dyes like Acid Blue 113, the process has been found to follow first-order kinetics. mdpi.commuk.ac.ir The rate of reaction can be enhanced by optimizing parameters such as catalyst dosage and pH. nih.govmdpi.com For instance, in the degradation of Acid Blue 74, the photocatalytic reaction rate increased with an increase in the catalyst dosage up to an optimal point. nih.gov

The degradation of dyes can also be achieved through oxidation by chemicals like hypochlorite. In such cases, the reaction kinetics can be complex, with the rate depending on the pH and the specific oxidizing species present (e.g., HOCl vs. OCl⁻). scielo.org.za

Parametric Studies on Remediation Efficiency

The efficiency of removing this compound from aqueous solutions is influenced by several key operational parameters. Understanding these factors is crucial for optimizing remediation processes, whether they involve adsorption or degradation techniques. This section delves into the influence of solution pH, initial dye concentration, temperature, and the presence of co-existing ions on the removal of this compound.

The pH of the solution is a critical parameter that can significantly affect the efficiency of both adsorption and degradation processes for this compound. Its influence stems from its effect on the surface charge of the adsorbent or catalyst and the ionization state of the dye molecule itself. moca.net.ua

For adsorption processes, the pH of the solution plays a pivotal role. Studies have shown that the adsorption of this compound, an anionic dye, is generally favored in acidic conditions. For instance, using surfactant-modified Fuller's earth, a high adsorption efficiency of 98.5% was achieved at a pH of 3. moca.net.ua Similarly, when using chrome sludge as an adsorbent, the removal of this compound was also found to be pH-dependent. The maximum adsorption of this compound onto almond shells was observed at a pH of 2. nih.gov This is because at lower pH values, the surface of many adsorbent materials becomes protonated, acquiring a positive charge. This positive charge enhances the electrostatic attraction with the negatively charged sulfonate groups of the this compound molecules. researchgate.net As the pH increases, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. moca.net.uaresearchgate.net

In the context of degradation processes, such as those involving Fenton and Fenton-like reactions, pH is also a determining factor. For the degradation of this compound using a Fe²⁺/sodium persulfate (SPS) system, the highest decoloration was observed at pH 3, followed by pH 5. researchgate.net At very low pH (e.g., pH 2) and higher pH values, the decoloration was found to be negligible. researchgate.net Similarly, in a Fenton process using Fe²⁺/H₂O₂, maximum efficiency was also noted at pH 3. researchgate.net The optimal pH for the photocatalytic degradation of this compound can vary depending on the catalyst used. For example, when using single-walled carbon nanotubes (SWCNTs), the most favorable pH for adsorption, a key step in photocatalysis, was found to be 5. nih.govnih.gov

It is important to note that the stability of the this compound molecule itself does not appear to change significantly across different pH values, as shown by spectral scans at pH 2.5 and 6.5. researchgate.net Therefore, the observed effects of pH are primarily due to its influence on the interacting surfaces and species involved in the remediation process.

Table 1: Effect of pH on this compound Removal Efficiency

| Remediation Method | Adsorbent/Catalyst | Optimal pH | Removal Efficiency (%) | Reference |

| Adsorption | Surfactant-Modified Fuller's Earth | 3 | 98.5 | moca.net.ua |

| Adsorption | Almond Shell | 2 | >98 | nih.gov |

| Adsorption | Activated Charcoal | Decreases with increasing pH | - | researchgate.netresearchgate.net |

| Adsorption | Single-Walled Carbon Nanotubes | 5 | - | nih.govnih.gov |

| Fenton-like (Fe²⁺/SPS) | - | 3 | 95.8 | researchgate.net |

| Fenton (Fe²⁺/H₂O₂) | - | 3 | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The initial concentration of this compound is another crucial factor that significantly impacts the kinetics of its removal. Generally, at a fixed adsorbent dosage or catalyst concentration, the percentage of dye removal decreases as the initial dye concentration increases. nih.govwho.int

Conversely, the actual amount of dye adsorbed per unit mass of the adsorbent (the adsorption capacity) generally increases with an increasing initial dye concentration until the adsorbent reaches its saturation point. This is because a higher initial concentration provides a greater driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface. researchgate.netubaya.ac.id